ABT-670

Description

Structure

3D Structure

Propriétés

IUPAC Name |

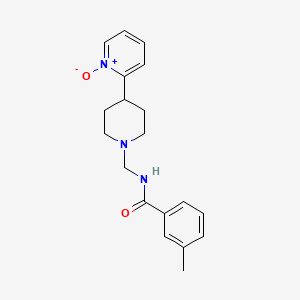

3-methyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-5-4-6-17(13-15)19(23)20-14-21-11-8-16(9-12-21)18-7-2-3-10-22(18)24/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMMPCXNEPHBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212235 | |

| Record name | ABT-670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630119-43-6 | |

| Record name | 3-Methyl-N-[[4-(1-oxido-2-pyridinyl)-1-piperidinyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630119-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABT-670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630119436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-670 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-670 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6071XH2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-670: A Deep Dive into its Dopamine D4 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-670 is a potent and orally bioavailable agonist that demonstrates high selectivity for the dopamine D4 receptor. Developed initially for the potential treatment of erectile dysfunction, its utility has transitioned primarily into the realm of scientific research as a pharmacological tool to probe the function of the D4 receptor. This technical guide provides an in-depth analysis of the dopamine D4 receptor selectivity of this compound, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Receptor Selectivity

The selectivity of this compound for the human dopamine D4 receptor is evident from its binding affinity (Ki) and functional potency (EC50) values. While specific Ki values for a broad panel of receptors were not available in the public domain literature reviewed, the functional data strongly supports its D4 receptor selectivity.

Table 1: Functional Potency (EC50) of this compound at Dopamine D4 Receptors

| Species | Receptor | EC50 (nM) |

| Human | Dopamine D4 | 89[1] |

| Ferret | Dopamine D4 | 160[1] |

| Rat | Dopamine D4 | 93[1] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The characterization of this compound's dopamine D4 receptor selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity. The following are detailed methodologies representative of those used in the field.

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitor constant (Ki) of a test compound like this compound for the human dopamine D4 receptor.

Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human recombinant dopamine D4 receptor.

-

Radioligand: [3H]-Spiperone, a dopamine D2-like receptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2-like antagonist (e.g., 10 µM haloperidol or butaclamol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Cell harvesting equipment.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture D4 receptor-expressing cells to confluency and harvest.

-

Homogenize the cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of [3H]-spiperone (typically at or near its Kd for the D4 receptor).

-

Varying concentrations of the test compound (this compound) or the non-specific binding control.

-

The cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: cAMP Measurement

This protocol describes a functional assay to confirm the agonist activity of this compound at the dopamine D4 receptor by measuring its effect on cyclic AMP (cAMP) levels. Dopamine D4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease intracellular cAMP levels.

Objective: To determine if this compound can activate the dopamine D4 receptor and lead to a decrease in intracellular cAMP levels.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

-

Cell Culture Medium.

-

Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.

Procedure:

-

Cell Culture and Plating:

-

Culture the D4 receptor-expressing cells to an appropriate confluency.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.

-

Determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.

-

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor signaling pathway activated by this compound.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay Workflow

Caption: Workflow for a cAMP functional assay to measure agonist activity.

References

ABT-670: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Pharmacological Properties, and Experimental Protocols of a Selective Dopamine D4 Receptor Agonist

Abstract

ABT-670 is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and physiological processes. This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, in vitro and in vivo pharmacological data, and the experimental methodologies used to ascertain these characteristics. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed diagrams of relevant signaling pathways and experimental workflows, rendered using the DOT language, to facilitate a deeper understanding of the experimental processes and the compound's mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-(2,4'-bipyridine)-1'-ylmethyl)benzamide, is a synthetic organic compound.[1] Its chemical structure is characterized by a central piperidine ring linked to a 3-methylbenzamide group and a pyridine N-oxide moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-(2,4'-bipyridine)-1'-ylmethyl)benzamide | [1] |

| CAS Number | 630119-43-6 | [1] |

| Molecular Formula | C₁₉H₂₁N₃O₂ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| SMILES | Cc1cccc(c1)C(=O)NCN2CCC(CC2)c3cccc[n+]3[O-] | [1] |

Pharmacological Properties

This compound is a selective agonist of the dopamine D4 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and functional activity.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes have been determined through radioligand binding assays.

Table 2: Receptor Binding Affinity (Ki) of this compound for Dopamine Receptors

| Receptor Subtype | Ki (nM) |

| Dopamine D4 | Data not explicitly found in search results |

| Dopamine D1 | Data not explicitly found in search results |

| Dopamine D2 | Data not explicitly found in search results |

| Dopamine D3 | Data not explicitly found in search results |

| Dopamine D5 | Data not explicitly found in search results |

Note: While the provided search results repeatedly describe this compound as a "selective" D4 agonist, specific Ki values for a direct comparison of binding affinities across dopamine receptor subtypes were not available in the provided search results. The primary publication by Patel et al. (2006) would be the definitive source for this data.

Functional Activity

This compound acts as an agonist at the dopamine D4 receptor, initiating a cellular response upon binding. Its functional potency has been quantified using in vitro functional assays.

Table 3: Functional Potency (EC50) of this compound at Dopamine D4 Receptors

| Species | Receptor | EC50 (nM) | Reference |

| Human | D4 | 89 | [2][3] |

| Ferret | D4 | 160 | [2][3] |

| Rat | D4 | 93 | [2][3] |

The determination of whether this compound is a full or partial agonist and its intrinsic activity relative to dopamine requires further data from the primary literature.

In Vivo Efficacy

The primary investigated in vivo effect of this compound has been its pro-erectile properties in animal models, consistent with the role of dopamine D4 receptor activation in this physiological process.

Table 4: In Vivo Efficacy of this compound in a Rat Model of Erectile Function

| Animal Model | Dosage | Effect | Reference |

| Male Rats | 0.1 µmol/kg | Induced erections in 75% of subjects | [2] |

Pharmacokinetics

This compound has demonstrated excellent oral bioavailability across multiple species, a key characteristic for its development as a potential therapeutic agent.

Table 5: Oral Bioavailability of this compound in Different Species

| Species | Oral Bioavailability (%) | Reference |

| Rat | 68 | [2] |

| Dog | 85 | [2] |

| Monkey | 91 | [2] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D4 receptor.

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human dopamine D4 receptor.

-

Radioligand: A high-affinity dopamine D4 receptor radioligand (e.g., [³H]-spiperone).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D4 receptor ligand (e.g., haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Cell Harvester.

-

Liquid Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the D4 receptor.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the cell membrane preparation, varying concentrations of this compound, and a fixed concentration of the radioligand.

-

For total binding wells, omit the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding control instead of the test compound.

-

Incubate the plate at a specified temperature for a set duration to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay (FLIPR)

This protocol describes a functional assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure the agonist activity of this compound at the dopamine D4 receptor, often by detecting changes in intracellular calcium.

Materials:

-

Cell Line: A cell line stably co-expressing the human dopamine D4 receptor and a G-protein that couples to a calcium signaling pathway (e.g., Gαq).

-

Fluorescent Calcium Indicator Dye: (e.g., Fluo-4 AM).

-

Test Compound: this compound.

-

Control Agonist: Dopamine.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96- or 384-well black-walled, clear-bottom plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove the culture medium and add the fluorescent calcium indicator dye dissolved in assay buffer to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye loading.

-

-

FLIPR Assay:

-

Place the cell plate and a compound plate containing varying concentrations of this compound and controls into the FLIPR instrument.

-

The FLIPR instrument will add the compounds to the cell plate and simultaneously measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration upon receptor activation.

-

Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

In Vivo Erectile Function Assay (Rat Model)

This protocol outlines an in vivo experiment to assess the pro-erectile effects of this compound in male rats.

Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Test Compound: this compound.

-

Vehicle Control: (e.g., saline or a suitable vehicle for this compound administration).

-

Anesthetic: (e.g., ketamine/xylazine).

-

Observational Cages.

Procedure:

-

Acclimation:

-

Acclimate the rats to the experimental environment.

-

-

Compound Administration:

-

Administer this compound or vehicle control to the rats via the desired route (e.g., oral gavage, subcutaneous injection).

-

-

Observation:

-

Place the rats individually in observation cages.

-

Observe and record the number of penile erections over a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Compare the number of erections in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the dopamine D4 receptor and the workflows of the experimental protocols described.

Caption: Dopamine D4 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: FLIPR Functional Assay Workflow.

References

ABT-670: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for ABT-670, a potent and selective dopamine D4 receptor agonist. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide, is a significant research compound due to its high selectivity for the dopamine D4 receptor.[1][2] It has been investigated for its potential therapeutic applications, particularly in the treatment of erectile dysfunction.[1][3] This guide details the synthetic route and purification strategies employed in its preparation, based on the seminal work by Patel et al. in the Journal of Medicinal Chemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of key intermediates and a final coupling reaction. The following sections provide a detailed experimental protocol for each major step.

Overall Synthetic Scheme

The synthesis of this compound can be logically divided into the preparation of two key fragments: the 3-methylbenzoyl chloride and the (1-(pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine intermediate, followed by their condensation and subsequent oxidation.

Experimental Protocols

Step 1: Synthesis of 3-Methylbenzoyl Chloride

-

Methodology: 3-Methylbenzoic acid is reacted with thionyl chloride to yield the corresponding acid chloride.

-

Procedure:

-

To a solution of 3-methylbenzoic acid (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 3-methylbenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of (1-(Pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine

This intermediate is prepared through a series of reactions starting from a suitable piperidine derivative.

-

Methodology: A commercially available piperidine-4-carboxamide is reduced, followed by N-arylation and subsequent oxidation of the pyridine ring.

-

Procedure:

-

Reduction of Piperidine-4-carboxamide: Piperidine-4-carboxamide is reduced to (piperidin-4-yl)methanamine using a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

N-Arylation: The resulting (piperidin-4-yl)methanamine is then coupled with 2-chloropyridine in the presence of a base (e.g., potassium carbonate or triethylamine) in a solvent like acetonitrile or DMF at an elevated temperature.

-

N-Oxidation: The pyridine nitrogen of the resulting N-(pyridin-2-yl)piperidin-4-yl)methanamine is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature.

-

Step 3: Final Coupling to Yield this compound

-

Methodology: The final step involves the amide bond formation between 3-methylbenzoyl chloride and (1-(pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine.

-

Procedure:

-

To a solution of (1-(pyridin-2-yl-1-oxide)piperidin-4-yl)methanamine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent like dichloromethane, add a solution of 3-methylbenzoyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

Purification of this compound

Purification of the final compound is crucial to obtain a high-purity product suitable for biological and pharmacological studies. A combination of chromatographic and crystallization techniques is typically employed.

Experimental Protocol

-

Methodology: The crude product is purified by column chromatography followed by recrystallization.

-

Procedure:

-

Chromatographic Purification: The crude this compound is subjected to flash column chromatography on silica gel. A gradient elution system is commonly used, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate, and then adding methanol to the ethyl acetate). Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Recrystallization: The purified fractions are combined, and the solvent is evaporated under reduced pressure. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

-

Data Presentation

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide |

| CAS Number | 630119-43-6 |

| Molecular Formula | C₁₉H₂₃N₃O₂ |

| Molar Mass | 325.41 g/mol |

Biological Activity of this compound

| Parameter | Species | Value (nM) |

| EC₅₀ (Dopamine D₄ Receptor) | Human | 89[2] |

| EC₅₀ (Dopamine D₄ Receptor) | Ferret | 160[2] |

| EC₅₀ (Dopamine D₄ Receptor) | Rat | 93[2] |

Pharmacokinetic Properties of this compound

| Species | Oral Bioavailability (%) |

| Rat | 68[1] |

| Dog | 85[1] |

| Monkey | 91[1] |

Visualizations

Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 receptor signaling pathway activated by this compound.

This compound Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [medbox.iiab.me]

A Technical Guide to the In Vitro Dopamine Receptor Profile of ABT-670

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-670 is a potent and selective dopamine D4 receptor agonist.[1][2] Developed for its potential therapeutic applications, its defining characteristic is its high functional potency at the D4 receptor subtype.[3] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, focusing on its interaction with dopamine receptors. While specific competitive binding affinity data (Kᵢ) is not extensively detailed in publicly available literature, functional data (EC₅₀) clearly establishes its activity and selectivity. This guide consolidates the available functional data, outlines the standard experimental protocols for assessing receptor interaction, and visualizes the relevant biological and methodological pathways.

Quantitative Data: Functional Potency

The primary measure of this compound's activity comes from functional assays that assess its ability to activate the dopamine D4 receptor. The half-maximal effective concentration (EC₅₀) is a measure of the drug's potency in eliciting a functional response (e.g., inhibition of cAMP production). This compound demonstrates potent agonist activity at the D4 receptor across multiple species.[1][2]

Table 1: Functional Agonist Potency (EC₅₀) of this compound at the Dopamine D₄ Receptor

| Receptor Subtype | Species | Affinity Metric | Value (nM) |

|---|---|---|---|

| Dopamine D₄ | Human | EC₅₀ | 89 |

| Dopamine D₄ | Rat | EC₅₀ | 93 |

| Dopamine D₄ | Ferret | EC₅₀ | 160 |

Data sourced from MedchemExpress and TargetMol.[1][2]

Note on Affinity (Kᵢ) vs. Potency (EC₅₀): It is important to distinguish between binding affinity (Kᵢ) and functional potency (EC₅₀). Kᵢ represents the equilibrium dissociation constant and is a direct measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. EC₅₀, conversely, measures the concentration of a ligand required to elicit 50% of its maximal functional response. While related, EC₅₀ is influenced by factors beyond binding affinity, such as signal amplification within the cell.

Experimental Protocols & Methodologies

The following sections describe the standard methodologies used to determine the functional potency and binding affinity of compounds like this compound at G-protein coupled receptors (GPCRs).

Functional Agonist Assay (cAMP Inhibition)

For D2-like receptors (including D4), which are coupled to Gαi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] A common assay to determine EC₅₀ values for agonists like this compound measures this dose-dependent reduction in cAMP.

Protocol Steps:

-

Cell Culture: HEK293 or CHO cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

-

Forskolin Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to artificially raise intracellular cAMP levels to a measurable baseline.[4]

-

Compound Incubation: The cells are then incubated with varying concentrations of this compound. A control group receives only the vehicle.

-

Lysis and Detection: Following incubation, the cells are lysed to release intracellular contents. The concentration of cAMP is then quantified using a detection method such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Luminescence-based reporter gene assays

-

-

Data Analysis: The measured cAMP levels are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC₅₀ value.

Radioligand Competitive Binding Assay

To determine the binding affinity (Kᵢ) and selectivity of a compound, a competitive binding assay is employed. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a labeled radioligand that has a known high affinity for the target receptor.

Protocol Steps:

-

Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the dopamine receptor subtypes of interest (D1, D2, D3, D4, D5). This is typically achieved through homogenization followed by centrifugation to isolate the membrane fraction.

-

Assay Incubation: In a multi-well plate, the following are combined:

-

The prepared cell membranes.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors).

-

A range of concentrations of the unlabeled competitor compound (this compound).

-

-

Equilibration: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The key step is to separate the radioligand that is bound to the receptors from the unbound radioligand in the solution. This is most commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand).

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor (this compound). This generates a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is calculated. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/K₋)

-

Where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Visualizations: Pathways and Workflows

Signaling Pathway of the Dopamine D₄ Receptor

This compound is an agonist at the D4 receptor, which belongs to the D2-like family of dopamine receptors. These receptors signal through the Gαi/o pathway.[4]

Caption: D4 receptor activation by this compound inhibits adenylyl cyclase via Gi/o, reducing cAMP.

Experimental Workflow for a Competitive Binding Assay

The following diagram illustrates the logical steps involved in determining the binding affinity (Kᵢ) of a test compound like this compound.

Caption: Workflow for determining compound binding affinity (Ki) via radioligand displacement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Dopamine Receptor | TargetMol [targetmol.com]

- 3. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: ABT-670 Potency at the Human Dopamine D4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of ABT-670, a selective agonist for the human dopamine D4 receptor. This document details its potency, the experimental methodology for its determination, and the relevant cellular signaling pathways.

Quantitative Data Summary

This compound demonstrates high potency as an agonist for the human dopamine D4 receptor. The half-maximal effective concentration (EC50) values for this compound across different species are summarized in the table below. A lower EC50 value indicates greater potency.

| Receptor Species | EC50 (nM) |

| Human D4 | 89[1] |

| Rat D4 | 93[1] |

| Ferret D4 | 160[1] |

Experimental Protocols

The determination of this compound's potency at the human D4 receptor was achieved through a cell-based functional assay. The following protocol is a detailed representation of the likely methodology employed, based on the available information indicating the use of a Fluorometric Imaging Plate Reader (FLIPR) assay with a chimeric G-protein.

Protocol: Determination of this compound EC50 using a FLIPR Calcium Mobilization Assay

1. Cell Culture and Maintenance:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the human dopamine D4 receptor and the chimeric G-protein Gα-qo5. The Gα-qo5 chimera redirects the typically Gi/o-coupled D4 receptor to the Gq pathway, enabling a calcium mobilization readout.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain stable receptor and G-protein expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency to ensure optimal health.

2. Cell Plating for Assay:

-

On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in a fresh culture medium and perform a cell count.

-

Plate the cells in a 96-well, black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.

-

Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.

3. Preparation of Assay Reagents:

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye Loading Buffer: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Cal-520 AM) in Assay Buffer containing an organic anion transport inhibitor like probenecid (if necessary for the chosen cell line) to prevent dye leakage.

-

Compound Plates: Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. The concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 10 µM). Include a vehicle control (Assay Buffer alone) and a positive control (a known D4 agonist).

4. Dye Loading Procedure:

-

Aspirate the culture medium from the cell plate.

-

Add the prepared Calcium Indicator Dye Loading Buffer to each well.

-

Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for complete de-esterification of the dye.

5. FLIPR Assay Execution:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument parameters for a calcium mobilization assay, including excitation and emission wavelengths appropriate for the chosen dye, and the liquid handling protocol for compound addition.

-

Initiate the assay. The instrument will record a baseline fluorescence reading before automatically adding the this compound dilutions from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak calcium response.

6. Data Analysis:

-

The change in fluorescence intensity (ΔRFU = peak fluorescence - baseline fluorescence) is calculated for each well.

-

Plot the ΔRFU values against the corresponding logarithmic concentrations of this compound.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o pathway.[2][3][4] This signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][3][4]

Caption: Canonical Gi/o signaling pathway of the Dopamine D4 receptor.

Experimental Workflow for EC50 Determination

The following diagram illustrates the key steps involved in determining the EC50 value of a compound in a cell-based functional assay.

Caption: Workflow for determining the EC50 of a compound.

References

- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

Oral Bioavailability of ABT-670 in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the oral bioavailability of ABT-670, a selective dopamine D4 receptor agonist, in rat models. The document summarizes key pharmacokinetic data, outlines detailed experimental methodologies for in vivo studies and bioanalysis, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The oral bioavailability of this compound in preclinical rat models has been determined to be substantial, indicating good absorption and metabolic stability. The key pharmacokinetic parameter is summarized below.

| Compound | Species | Oral Bioavailability (%) | Reference |

| This compound | Rat | 68 | [1] |

Signaling Pathway of this compound

This compound acts as a selective agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The binding of this compound to the D4 receptor initiates an intracellular signaling cascade that is primarily inhibitory in nature. This pathway involves the Gi alpha subunit of the G protein complex, which, upon activation, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Experimental Protocols

While the seminal publication by Patel et al. (2006) establishes the oral bioavailability of this compound in rats, the detailed experimental protocols are not explicitly provided in the abstract. Therefore, the following sections describe representative, detailed methodologies for conducting such a study, based on standard practices in the field of preclinical pharmacokinetics.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines the procedure for determining the oral bioavailability of a test compound, such as this compound, in a rat model.

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Male

-

Weight: 250-300 g

-

Acclimation: Animals should be acclimated for at least one week prior to the study with free access to standard chow and water.

2. Dosing:

-

Fasting: Rats should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.

-

Intravenous (IV) Administration:

-

A separate cohort of rats receives the compound intravenously to determine the absolute bioavailability.

-

Dose: A typical dose for an early-stage compound might be 1-2 mg/kg.

-

Vehicle: A common vehicle for IV administration is a solution of 5% dextrose in water, or a saline solution containing a small percentage of a solubilizing agent like DMSO or PEG400, depending on the compound's solubility.

-

Administration: The compound is administered via a tail vein injection.

-

-

Oral (PO) Administration:

-

Dose: The oral dose is typically higher than the IV dose to ensure measurable plasma concentrations, for instance, 5-10 mg/kg.

-

Vehicle: For oral administration, the compound is often formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose in water or a polyethylene glycol-based solution.

-

Administration: The formulation is administered via oral gavage using a suitable gavage needle.

-

3. Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points.

-

Typical Time Points (Post-dose):

-

IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

-

-

Collection: Blood is collected from the tail vein or via a cannulated vessel into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

4. Data Analysis:

-

The concentration of the compound in the plasma samples is determined using a validated bioanalytical method (see below).

-

Pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and oral administration, are calculated using appropriate software (e.g., WinNonlin).

-

Oral Bioavailability (F%) Calculation:

-

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

-

Bioanalytical Method for Quantification in Rat Plasma

A sensitive and specific bioanalytical method is crucial for accurately determining the concentration of this compound in rat plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for such analyses.

1. Sample Preparation:

-

Protein Precipitation: This is a common and rapid method for extracting small molecules from plasma.

-

To a 50 µL aliquot of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

-

2. Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution using two solvents:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

-

Gradient: A gradient from low to high organic content (Mobile Phase B) is used to elute the analyte and separate it from matrix components.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally suitable for this type of compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard. This provides high selectivity and sensitivity.

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

This comprehensive guide provides the foundational knowledge for understanding and replicating studies on the oral bioavailability of this compound in rat models. The provided protocols are representative of industry standards and can be adapted for specific laboratory conditions and compound characteristics.

References

In-Depth Pharmacological Profile of ABT-670: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-670 is a potent and selective agonist for the dopamine D4 receptor. Developed with the primary therapeutic goal of treating erectile dysfunction, its pharmacological profile is characterized by high oral bioavailability across multiple species and a focused interaction with the D4 receptor subtype. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, in vitro and in vivo effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

This compound, chemically identified as 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide, is a novel compound that emerged from structure-activity relationship (SAR) studies aimed at discovering a dopamine D4-selective agonist with improved oral bioavailability compared to its predecessors. Its development was primarily driven by the potential of D4 receptor agonists in the treatment of erectile dysfunction. This document serves as a detailed technical resource on the pharmacological characteristics of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Human Dopamine D4 | Data not available in search results |

| Human Dopamine D2 | Data not available in search results |

| Human Dopamine D3 | Data not available in search results |

| Human Dopamine D1 | Data not available in search results |

| Human Dopamine D5 | Data not available in search results |

Table 2: In Vitro Functional Potency (EC50) of this compound

| Receptor and Species | Functional Potency (EC50, nM) |

| Human Dopamine D4 | 89[1] |

| Ferret Dopamine D4 | 160[1] |

| Rat Dopamine D4 | 93[1] |

Table 3: Oral Bioavailability of this compound in Different Species

| Species | Oral Bioavailability (%) |

| Rat | 68[2] |

| Dog | 85[2] |

| Monkey | 91[2] |

Mechanism of Action and Signaling Pathways

This compound functions as a selective agonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are primarily coupled to the inhibitory G protein, Gαi/o.[3][4][5] Upon activation by an agonist like this compound, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4]

The following diagram illustrates the primary signaling pathway activated by this compound.

Caption: this compound activates the D4 receptor, leading to Gαi/o-mediated inhibition of adenylyl cyclase.

In Vivo Pharmacology

The primary in vivo effect of this compound documented in the available literature is its pro-erectile function. In animal models, administration of this compound has been shown to induce penile erections, supporting its development for the treatment of erectile dysfunction.

At present, there is a lack of publicly available data on the broader central nervous system (CNS) effects of this compound, such as its impact on locomotor activity, cognition, or its potential for catalepsy, which are typically assessed for dopamine receptor modulators.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for dopamine receptors using a competitive binding assay with a radiolabeled ligand.

Objective: To quantify the affinity of this compound for dopamine D4 and other dopamine receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D4.4).

-

Radioligand (e.g., [³H]-spiperone for D2-like receptors).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional cAMP Assay

This protocol outlines a general method for assessing the functional activity of this compound at the D4 receptor by measuring its effect on intracellular cAMP levels.

Objective: To determine the EC50 and intrinsic activity of this compound at the dopamine D4 receptor.

Materials:

-

A cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Assay medium (e.g., DMEM/F12).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

-

384-well assay plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Seed the cells into 384-well plates and allow them to attach overnight.

-

Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and pre-incubate.

-

Prepare serial dilutions of this compound in the assay medium.

-

Add the this compound dilutions to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the concentration of this compound to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Caption: Workflow for a functional cAMP inhibition assay.

In Vivo Model of Erectile Dysfunction

This protocol provides a general outline for assessing the pro-erectile effects of this compound in a conscious rat model.

Objective: To evaluate the efficacy of this compound in inducing penile erections in vivo.

Materials:

-

Male rats (e.g., Sprague-Dawley).

-

Test compound (this compound).

-

Vehicle control (e.g., saline or a suitable solvent).

-

Observation chambers with a clear floor.

-

Video recording equipment (optional).

Procedure:

-

Acclimate the rats to the observation chambers.

-

Administer this compound or the vehicle control via the desired route (e.g., oral gavage or subcutaneous injection).

-

Place the rats individually in the observation chambers.

-

Observe the animals for a defined period (e.g., 60-90 minutes) and record the number of penile erections. An erection is typically defined as the emergence of the glans penis.

-

Compare the number of erections in the this compound-treated group to the vehicle-treated group.

-

Data can be expressed as the percentage of animals exhibiting erections and the mean number of erections per animal.

Caption: Workflow for an in vivo model of erectile dysfunction.

Conclusion

This compound is a selective dopamine D4 receptor agonist with excellent oral bioavailability. Its pharmacological profile makes it a valuable tool for studying the role of the D4 receptor in various physiological processes, particularly in the context of erectile function. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other selective D4 receptor modulators. Further studies are warranted to fully elucidate its binding affinity profile and its broader effects on the central nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 3-methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (this compound), an orally bioavailable dopamine D4 agonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2 [frontiersin.org]

- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell Culture Assays Using ABT-670

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ABT-670, a selective dopamine D4 receptor agonist, in cell-based assays. The information is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the activity of this compound and similar compounds.

Introduction to this compound

This compound is a potent and orally bioavailable agonist of the dopamine D4 receptor.[1][2] It was initially developed for the potential treatment of erectile dysfunction.[3][4] As a selective D4 receptor agonist, this compound is a valuable tool for studying the physiological roles of this receptor and for screening for novel D4-active compounds.

Chemical Properties:

| Property | Value |

| IUPAC Name | 3-methyl-N-[(1-oxidopyridin-2-yl)methyl]pyridin-4-amine |

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

Mechanism of Action

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5][6][7]

In addition to cAMP modulation, D4 receptor activation can also lead to the modulation of other signaling pathways, including:

-

Intracellular Calcium Mobilization: D4 receptor activation has been shown to influence intracellular calcium levels.[8]

-

Potassium Channel Regulation: D2-like receptors, including the D4 receptor, can interact with and modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound on dopamine D4 receptors from different species.

| Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Human D4 | Functional Assay | Not Specified | EC50 | 89 | [9][10] |

| Ferret D4 | Functional Assay | Not Specified | EC50 | 160 | [9][10] |

| Rat D4 | Functional Assay | Not Specified | EC50 | 93 | [9][10] |

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by this compound through the dopamine D4 receptor.

Experimental Protocols

The following are detailed protocols for common cell-based assays to assess the activity of this compound.

cAMP Accumulation Assay (Functional Agonist Assay)

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor (or other suitable host cells).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well white, clear-bottom tissue culture plates.

Protocol:

-

Cell Seeding:

-

One day prior to the assay, seed the D4 receptor-expressing HEK293 cells into a 96-well or 384-well plate at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the assay, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations (e.g., a dose-response curve from 1 pM to 10 µM).

-

Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be determined empirically to elicit a submaximal stimulation of cAMP production (e.g., 1-10 µM).

-

-

Assay Procedure:

-

Wash the cells once with pre-warmed assay buffer.

-

Add the diluted this compound solutions to the respective wells.

-

Immediately add the forskolin solution to all wells except for the basal control wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

-

Experimental Workflow: cAMP Assay

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to induce changes in intracellular calcium concentration in cells co-expressing the dopamine D4 receptor and a promiscuous G-protein that couples to the calcium signaling pathway.[11]

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor and a suitable G-protein (e.g., Gαq/i5).

-

Cell Culture Medium (as described for the cAMP assay).

-

Assay Buffer: HBSS or other suitable buffer.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid (to prevent dye leakage from cells).

-

This compound.

-

A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

-

96-well or 384-well black, clear-bottom tissue culture plates.

Protocol:

-

Cell Seeding:

-

Seed the cells into a 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer at a concentration that is 5-10 times the final desired concentration.

-

-

Assay Procedure:

-

Place the cell plate in the fluorescent plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add the this compound dilutions to the wells and immediately begin kinetic fluorescence measurements.

-

Continue to record the fluorescence signal for a period of time sufficient to capture the peak calcium response (typically 1-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each well after the addition of this compound.

-

Generate a dose-response curve by plotting the peak fluorescence response against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal calcium flux response.

-

Experimental Workflow: Calcium Flux Assay

References

- 1. Comparison of cell-based and non-cell-based assay platforms for the detection of clinically relevant anti-drug neutralizing antibodies for immunogenicity assessment of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell based Bioassay - Creative Biolabs [creative-biolabs.com]

- 3. ijlpr.com [ijlpr.com]

- 4. The future is today: emerging drugs for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bms.kr [bms.kr]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABT-670 in Behavioral Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-670 is a selective agonist for the dopamine D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor, is implicated in a variety of central nervous system functions, including cognition, motivation, and emotional regulation. Its role in these processes has made it a target for the development of therapeutics for neuropsychiatric disorders. These application notes provide a summary of dosage information for this compound and related selective dopamine D4 receptor agonists in preclinical behavioral studies, along with a detailed protocol for a common behavioral assay used to assess cognitive enhancement in mice.

Dopamine D4 Receptor Signaling Pathway

Activation of the dopamine D4 receptor by an agonist like this compound initiates a signaling cascade that modulates neuronal excitability. As a D2-like receptor, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, D4 receptor activation can modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, further impacting neuronal function.

Dosage Information for Selective Dopamine D4 Receptor Agonists in Rodent Behavioral Studies

Table 1: Dosage of Selective Dopamine D4 Receptor Agonists in Mouse Behavioral Studies

| Compound | Behavioral Test | Mouse Strain | Dose Range | Route of Administration | Observed Effects |

| ABT-724 | Irwin Test | CD-1 | Up to 10 µmol/kg | i.p. | No observable effects. Mild hypoactivity and ptosis at 100 µmol/kg.[1] |

| RO-10-5824 | Novel Object Exploration | C57BL/6J & DBA/1J | 1.0, 3.0, 10.0 mg/kg | Not specified | 10.0 mg/kg increased time in the center with a novel object in C57BL/6J mice; no effect on locomotor activity.[2] |

| APH199 | Open Field, Elevated Plus Maze, Forced Swim Test, etc. | C57BL/6J | 0.1 - 5 mg/kg | i.p. | Mild and sporadic anxiolytic and antidepressant effects.[3] |

Table 2: Dosage of Selective Dopamine D4 Receptor Agonists in Rat Behavioral Studies

| Compound | Behavioral Test | Rat Strain | Dose Range | Route of Administration | Observed Effects |

| PD 168,077 | Locomotor Activity | Wistar | 0.064 - 1 mg/kg | Not specified | 0.064 mg/kg significantly increased activity; 0.5 mg/kg had no effect.[4] |

| A-412997 | Novel Object Recognition | Not specified | 10-fold lower than locomotor-stimulating doses | Not specified | Improved cognitive performance.[5] |

| A-412997 | Network Oscillation Recording | Not specified | 3 and 5 mg/kg | s.c. | Enhanced delta oscillations.[6] |

Experimental Protocol: Novel Object Recognition (NOR) Test in Mice

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory, particularly recognition memory. This protocol is a general guideline and may require optimization for specific experimental conditions.

Objective: To evaluate the effect of this compound on recognition memory in mice.

Materials:

-

Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.

-

A set of three identical objects (e.g., small plastic toys, metal blocks). The objects should be heavy enough that the mice cannot move them.

-

A novel object, distinct from the familiar objects in shape, color, and texture.

-

Video recording and tracking software (optional, but recommended for accurate data collection).

-

70% ethanol for cleaning.

-

This compound solution and vehicle control.

Experimental Workflow:

Procedure:

Day 1: Habituation

-

Transport mice to the testing room and allow them to acclimate for at least 30-60 minutes.

-

Gently place each mouse individually into the empty open field arena.

-

Allow the mouse to freely explore the arena for 5-10 minutes.

-

After the habituation period, return the mouse to its home cage.

-

Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

Day 2: Training and Testing

Training Session (T1):

-

Administer this compound or vehicle control to the mice at the predetermined time before the training session (e.g., 30 minutes, this will need to be determined based on the pharmacokinetic profile of the compound).

-

Place two identical objects in opposite corners of the arena.

-

Gently place the mouse in the center of the arena, equidistant from the two objects.

-

Allow the mouse to explore the objects for 10 minutes. Record the session using a video camera.

-

After the training session, return the mouse to its home cage.

Testing Session (T2):

-

After a defined inter-trial interval (ITI), for example, 1 hour for short-term memory or 24 hours for long-term memory, prepare the arena for the testing session.

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

-

Gently place the mouse back into the center of the arena.

-

Allow the mouse to explore the objects for 5-10 minutes and record the session.

-

After the testing session, return the mouse to its home cage.

-

Clean the arena and objects thoroughly with 70% ethanol between each mouse.

Data Analysis:

-

Score the amount of time each mouse spends exploring each object during the training and testing sessions. Exploration is typically defined as sniffing or touching the object with the nose while the head is oriented towards the object.

-

Calculate the Discrimination Index (DI) for the testing session using the following formula:

DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

-

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. A DI of zero suggests no preference, which may indicate a memory deficit.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the DI between the this compound treated group and the vehicle control group.

Conclusion

These application notes provide a framework for designing and conducting behavioral experiments in mice using the selective dopamine D4 receptor agonist this compound. Due to the limited availability of direct dosage information for this compound, it is recommended to perform initial dose-response studies based on the data provided for related compounds. The detailed protocol for the Novel Object Recognition test offers a robust method for assessing the potential cognitive-enhancing effects of this compound. Careful experimental design and data analysis are crucial for obtaining reliable and interpretable results.

References

- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioural effects of APH199, a selective dopamine D4 receptor agonist, in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D4 Receptor Agonist Drastically Increases Delta Activity in the Thalamic Nucleus Reuniens: Potential Role in Communication between Prefrontal Cortex and Hippocampus [mdpi.com]

Dissolving ABT-670 for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of ABT-670, a selective dopamine D4 receptor agonist, for both in vitro and in vivo experimental use. The following sections outline the necessary materials, storage conditions, and step-by-step procedures for preparing stable and effective solutions of this compound. Additionally, a summary of its biological activity and relevant signaling pathways are included to support experimental design.

Introduction to this compound

This compound is a potent and selective agonist for the dopamine D4 receptor, with demonstrated oral bioavailability in multiple species.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the D4 receptor. Due to its hydrophobic nature, this compound is practically insoluble in water and requires the use of organic solvents or specialized formulations for dissolution.

Physicochemical and Biological Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 325.40 g/mol | [1] |

| Appearance | Solid powder | [3] |

| EC50 (human D4) | 89 nM | [4] |

| EC50 (rat D4) | 93 nM | [4] |

| EC50 (ferret D4) | 160 nM | [4] |

| Solubility | Soluble in DMSO, insoluble in water. | [3] |

| Storage (Powder) | -20°C for up to 3 years. | [4] |

| Storage (in Solvent) | -80°C for up to 1 year. | [4] |

Dopamine D4 Receptor Signaling Pathway